molecular formula C5H3ClN4O B7881722 6-chloro-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one

6-chloro-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B7881722
M. Wt: 170.56 g/mol
InChI Key: IHMWOTGINGMVHR-UHFFFAOYSA-N
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Description

Compound “6-chloro-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one” is a chemical entity with significant importance in various scientific fields It is known for its unique properties and applications in chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “6-chloro-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one” involves several synthetic routes. One common method includes the reaction of specific precursors under controlled conditions to yield the desired product. The reaction conditions, such as temperature, pressure, and catalysts, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized processes to ensure high yield and purity. The industrial methods often involve continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required standards.

Chemical Reactions Analysis

Types of Reactions: Compound “6-chloro-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: The reactions involving compound “this compound” typically use common reagents such as oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, including solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used. These products are often characterized using advanced analytical techniques to confirm their structure and purity.

Scientific Research Applications

Compound “6-chloro-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one” has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it is studied for its potential as a bioactive molecule with therapeutic properties. In medicine, it is explored for its potential use in drug development and treatment of diseases. In industry, it is utilized in the production of specialized materials and chemicals.

Mechanism of Action

Compound “6-chloro-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one” is compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous structures or similar functional groups. The comparison focuses on the differences in their properties, reactivity, and applications, emphasizing the distinct advantages of compound “this compound”.

Comparison with Similar Compounds

  • Compound A
  • Compound B
  • Compound C

This detailed article provides a comprehensive overview of compound “6-chloro-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one”, covering its introduction, preparation methods, chemical reactions analysis, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

6-chloro-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4O/c6-5-8-3-2(1-7-10-3)4(11)9-5/h1H,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMWOTGINGMVHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=NC2=O)Cl)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=NC(=NC2=O)Cl)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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